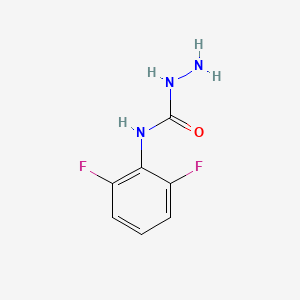

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Description

IUPAC Nomenclature and Systematic Identification

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is systematically identified through multiple nomenclature systems and chemical databases. The compound is registered under Chemical Abstracts Service number 171277-87-5, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-amino-3-(2,6-difluorophenyl)urea, which accurately reflects the structural connectivity and substitution pattern.

The molecular formula C7H7F2N3O defines the elemental composition, indicating seven carbon atoms, seven hydrogen atoms, two fluorine atoms, three nitrogen atoms, and one oxygen atom. The molecular mass is precisely determined to be 187.15 daltons, consistent across multiple chemical databases. The compound's systematic identifiers extend to include the PubChem Compound Identifier 2782993, facilitating cross-referencing in chemical databases.

Alternative nomenclature systems recognize this compound as hydrazinecarboxamide, N-(2,6-difluorophenyl)-, emphasizing the functional group classification. The International Chemical Identifier representation is InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13), providing a standardized string representation of the molecular structure. The corresponding International Chemical Identifier Key ZLGBXPZEBAXBAD-UHFFFAOYSA-N serves as a condensed hash-like identifier derived from the full International Chemical Identifier string.

The Simplified Molecular Input Line Entry System notation NNC(=O)Nc1c(F)cccc1F offers a linear representation of the molecular structure, clearly indicating the connectivity between the hydrazinecarboxamide moiety and the difluorophenyl substituent. This notation facilitates computational analysis and database searching for structurally related compounds.

Properties

IUPAC Name |

1-amino-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGBXPZEBAXBAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382394 | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171277-87-5 | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171277-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,6-Difluorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide typically involves the reaction of 2,6-difluoroaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity of the final product. Advanced purification techniques, including distillation and high-performance liquid chromatography (HPLC), are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium, temperature range of 25-50°C.

Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditions include anhydrous solvents, temperature range of 0-25°C.

Major Products Formed:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted products with new functional groups replacing the hydrazinecarboxamide group.

Scientific Research Applications

Chemistry: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it a valuable intermediate in the development of new materials and chemical reagents .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate the mechanisms of enzyme catalysis and protein-ligand interactions .

Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance products with specific functionalities .

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Pyrazole-Based Carboxamide (Z1343848401)

Compound: N-(3-Cyanophenyl)-1-(2,6-difluorophenyl)-N-methyl-1H-pyrazole-3-carboxamide (Z1343848401)

- Key Features: Pyrazole ring replaces the hydrazinecarboxamide core. Additional 3-cyanophenyl and N-methyl substituents.

- Synthesis: Synthesized in 26% yield via coupling of 1-(2,6-difluorophenyl)-1H-pyrazole-3-carboxylic acid with 3-(methylamino)benzonitrile .

- Comparison: The pyrazole moiety and cyanophenyl group enhance aromatic interactions and metabolic stability compared to the simpler hydrazinecarboxamide structure of the main compound.

Phenazine-Containing Diamide (Compound j)

Compound : N-(2-(2,6-Difluorobenzamido)ethyl)phenazine-1-carboxamide

Pyrrolopyrazine-Based Carboxamide

Compound : N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

- Key Features :

- Pyrrolopyrazine fused ring system with a 4-ethoxyphenyl group.

- Ethoxy substituent enhances electron-donating capacity.

- Comparison : The fused heterocyclic system and ethoxy group may improve binding affinity in receptor-targeted applications, contrasting with the main compound’s minimalistic scaffold .

Hydrazinecarboxamide with Hydroxyphenyl Substituent

Compound : (2E)-N-(2,6-Dimethylphenyl)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarboxamide

- Key Features :

- Hydrazinecarboxamide core with a 2-hydroxyphenyl ethylidene group (E-configuration).

- 2,6-Dimethylphenyl substituent.

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Discussion

Structural modifications significantly influence physicochemical and biological properties:

- Electron-Withdrawing Groups: Fluorine atoms in the main compound enhance stability and modulate electronic interactions, whereas cyanophenyl (Z1343848401) or ethoxy groups (pyrrolopyrazine derivative) alter polarity and binding modes.

- Heterocyclic Cores : Pyrazole and phenazine systems (Z1343848401, Compound j) offer enhanced aromaticity for target engagement but may complicate synthesis compared to the hydrazinecarboxamide backbone.

- Bioactivity Potential: The main compound’s simplicity suggests utility as a scaffold for further derivatization, leveraging insights from its analogs’ CFTR modulation or diamide bioactivity.

Biological Activity

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

This compound is characterized by a hydrazinecarboxamide group attached to a 2,6-difluorophenyl ring. This structural configuration is believed to contribute to its diverse biological activities, particularly in the context of enzyme inhibition and anti-inflammatory effects.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. Notably, it has been shown to inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses. The compound binds to the active sites of target enzymes, leading to decreased activity and subsequent downregulation of pro-inflammatory genes.

Cellular Effects

Research indicates that this compound influences cellular processes by modulating signaling pathways and gene expression. For instance, in macrophages, this compound suppresses the expression of inflammatory genes and reduces the secretion of inflammatory mediators.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for determining its bioavailability and therapeutic potential. Studies suggest that its stability and degradation rates can significantly influence its long-term effects on cellular functions.

Inhibitory Effects on Enzymes

This compound has demonstrated inhibitory activity against various enzymes involved in metabolic and inflammatory pathways. Below is a summary table highlighting its inhibitory effects on selected enzymes:

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| p38 MAPK | 15.3 | Inhibition of inflammatory response |

| Glucosamine-6-phosphate synthase | 12.7 | Potential antimicrobial activity |

| Carbonic anhydrase isoforms | Varies | Selective inhibition (low nanomolar) |

These findings indicate that the compound may serve as a scaffold for developing new therapeutics targeting inflammation and microbial infections .

Case Studies

- Anti-inflammatory Activity : In a controlled study involving animal models, administration of this compound resulted in significant reductions in markers of inflammation compared to control groups. The study indicated that lower doses effectively mitigated inflammation without notable adverse effects, while higher doses led to toxicity.

- Antimicrobial Potential : A separate investigation assessed the antibacterial properties of fluorinated derivatives similar to this compound against both Gram-positive and Gram-negative bacteria. The compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling hydrazine derivatives with activated 2,6-difluorophenyl precursors. For example, a two-step approach may include:

Carboxylic acid activation : Use carbodiimides (e.g., EDC or DCC) to convert the carboxylic acid to an active ester.

Hydrazine coupling : React the activated ester with hydrazine under controlled pH (neutral to slightly acidic) to avoid side reactions.

- Optimization : Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize this compound to confirm structural integrity?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., fluorine-induced splitting in aromatic regions).

- Mass spectrometry : High-resolution MS (ESI or EI) to confirm molecular weight (C₇H₆F₂N₃O; theoretical MW: 198.05).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the carboxamide and hydrazine groups.

- X-ray crystallography : For unambiguous structural confirmation if crystalline .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Targets : Prioritize assays aligned with fluorinated carboxamides’ known activities, such as enzyme inhibition (e.g., kinases, hydrolases) or antimicrobial screening.

- Methods :

- Enzyme inhibition : Use fluorogenic substrates (e.g., ATPase assays with malachite green detection).

- Antimicrobial testing : Broth microdilution (MIC determination against Gram-positive/negative strains) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?

- Strategy :

Substituent variation : Replace fluorine atoms with other halogens (Cl, Br) or electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects.

Scaffold modification : Introduce heterocyclic rings (e.g., piperazine, thiazole) to enhance binding affinity.

- Evaluation : Compare IC₅₀ values across derivatives in target-specific assays. Computational docking (e.g., AutoDock Vina) can predict binding modes to guide synthesis .

Q. What computational methods are effective for predicting pharmacokinetic properties?

- Tools :

- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility, permeability (LogP), and cytochrome P450 interactions.

- Molecular dynamics (MD) : Simulate compound-membrane interactions (e.g., GROMACS) to assess blood-brain barrier penetration.

Q. How can contradictory bioactivity data from different studies be resolved?

- Root causes : Variability may arise from impurities (>95% purity required), assay conditions (e.g., serum interference), or cell line specificity.

- Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.